3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide -

3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide

Catalog Number: EVT-5981512
CAS Number:
Molecular Formula: C14H13N3OS
Molecular Weight: 271.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide involves a multistep process starting with L-valine methyl ester hydrochloride. []

  • Amide Formation: L-valine methyl ester hydrochloride reacts with benzoyl chloride in the presence of triethylamine to form the corresponding amide. []
  • Hydrazide Formation: The amide is then refluxed with hydrazine monohydrate in methanol to produce the corresponding hydrazide. []
  • Thiourea Formation: The hydrazide is reacted with potassium hydroxide (KOH) and carbon disulfide (CS2) in ethanol to yield the final product, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, after acidification with hydrochloric acid (HCl). []
Molecular Structure Analysis

The crystal structure of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide has been determined by X-ray diffraction analysis. [] Key structural features include:

  • Intramolecular Hydrogen Bond: The thiourea group is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen atom and the thioamide group. []
  • Planar Conformation: The thiourea moiety exhibits a planar conformation, a common characteristic in thiourea derivatives, facilitating intermolecular interactions. []
  • Crystal Packing: Molecules are connected via N—H⋯O and C—H⋯S hydrogen bonds, contributing to the overall stability of the crystal lattice. [, ]
Physical and Chemical Properties Analysis
  • Melting Point: The compound has a melting point of 146-147 °C, suggesting stability at relatively high temperatures. []
  • Solubility: The compound exhibits solubility in a mixture of ethanol and water, implying potential for solution-based applications. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide []

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. This compound also demonstrates promising in vivo antitumor activity in SKM-1 xenograft models. []

trans-Bis(N-{2-[2-(3-methyl-1H-pyrazol-5-yl-κN2)acetamido-κO]phenyl}benzamide)bis(perchlorato-κO)copper(II) []

Compound Description: This compound is a copper(II) complex with a complex benzamide ligand. The copper ion sits at the center of an axially elongated octahedron in the crystal structure. []

3-Methyl-N-(2-methylphenyl)benzamide []

Compound Description: This compound is a simple benzamide derivative with methyl substituents on both the benzoyl and aniline rings. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It shows good potency and selectivity for CRAC channels and possesses a favorable pharmacokinetic profile. []

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides []

Compound Description: This series of compounds demonstrates inhibitory activity against H+/K+-ATPase, the proton pump responsible for gastric acid secretion. Quantitative structure-activity relationship (QSAR) studies identified crucial structural features for enhancing inhibitory activity. []

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline []

Compound Description: This compound is a dihydroisoquinoline derivative synthesized and evaluated for its potential biological activity and toxicity using in silico simulations. It was synthesized to investigate its contractile activity further. []

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide []

Compound Description: This benzamide derivative contains a bulky benzimidazole ring system. Its crystal structure reveals a conformation where the amide linkage is nearly perpendicular to the central ring. []

3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670) []

Compound Description: This compound, known as ABT-670, is a potent and orally bioavailable dopamine D4 agonist. It exhibits excellent oral bioavailability across different species and shows comparable efficacy, safety, and tolerability to its first-generation counterpart. []

5-Chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt []

Compound Description: This compound is a benzamide derivative for which new crystalline forms, preparation methods, and pharmaceutical compositions are described. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709) []

Compound Description: This compound, RAF709, is a potent, selective, and efficacious RAF inhibitor targeting cancers with RAS mutations. It shows good solubility and potent cellular activity, including the suppression of pMEK and proliferation in KRAS mutant tumor cell lines. []

1-(3-Methylbenzoyl)-3-(6-methyl-2-pyridyl)thiourea []

Compound Description: This is a thiourea derivative investigated for its intermolecular interactions using Hirshfeld surface analysis. The study revealed that the crystal structure is stabilized by various interactions, including H···H, H···S, O···H, N···H, C–H···π, and π···π interactions. []

N-(2-Furoyl)-N’-(6-methyl-2-pyridyl)thiourea []

Compound Description: This thiourea derivative, along with other similar compounds, was studied using Hirshfeld surface analysis to understand the role of intermolecular interactions in its crystal packing. []

2-Methyl-N-[(3-methyl-2-pyridyl)carbamothioyl]benzamide [, ]

Compound Description: This compound is a thiourea derivative stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the thioamide group. The crystal structure analysis reveals intermolecular N—H⋯O and C—H⋯S hydrogen bonds, which contribute to its packing. [, ]

1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea []

Compound Description: This thiourea derivative is one of the compounds investigated for intermolecular interactions using Hirshfeld surface analysis. The study revealed a significant contribution of H···H, C–H···S, and C···H interactions to the molecular packing in its crystal structure. []

N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate []

Compound Description: This compound is a pyrazole derivative that features a benzamide moiety within its structure. The crystal packing is characterized by an extensive network of hydrogen bonds, including O—H⋯O, N—H⋯O, N—H⋯N, and C—H⋯O interactions, along with C—H⋯π(ring) contacts. []

3-Methyl-N-phenylbenzamide []

Compound Description: This compound is a basic benzamide derivative with a simple structure. The crystal structure analysis reveals the presence of intermolecular N—H⋯O hydrogen bonds linking the molecules into chains. []

N-(3-methyl-4-phenyl-3H-selenazol-2-ylidene)benzamide derivatives []

Compound Description: This series of compounds involves replacing the thiourea sulfur in 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide with selenium. The compounds were synthesized via a one-pot, three-component reaction, indicating the feasibility of synthesizing similar selenourea analogs. []

3-Methyl-N-(4-phenyl-1,3-diselenol-2-ylidene)benzamide []

Compound Description: This compound is another selenium-containing analog of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, where the sulfur in the thiourea moiety is replaced by selenium. The crystal structure confirms the presence of the exocyclic C=N double bond in a cis configuration. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide []

Compound Description: This compound is a complex benzamide derivative characterized by a central eight-membered ring system. The crystal structure analysis reveals intermolecular C(ar)—H⋯O hydrogen bonds, leading to a three-dimensional network. []

Benzamide 4-(4-(4-(((3r,5r)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3- methylphenyl)piperazin-1-yl)-N-(2-hydroxycyclohexyl) []

Compound Description: This compound is a benzamide derivative investigated for its antifungal properties. The specific details regarding its mechanism of action and antifungal spectrum are not provided in the abstract. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

Compound Description: This compound, known as Imatinib, is a widely used therapeutic agent for treating leukemia. It acts as a specific inhibitor of tyrosine kinases. []

N-(4-Methylphenyl)-2-(3-nitrobenzamide) benzamide []

Compound Description: This compound is a bis-amide synthesized from a ring-opening reaction involving 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methyl aniline. []

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide []

Compound Description: This benzamide derivative has been synthesized and characterized using various spectroscopic techniques and X-ray single-crystal determination. The study elucidates its crystal structure and molecular packing, revealing N–H···O hydrogen bonds as the driving force behind crystal packing. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide []

Compound Description: This naphthol derivative, featuring a benzamide moiety, was synthesized using a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine, followed by a reaction with 3,5-dinitrobenzoic acid. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3- pyridylmethyl)benzamide, Hydrochloride (SSR126768A) []

Compound Description: This compound, SSR126768A, is a potent, selective, and orally active oxytocin receptor antagonist. Its potential therapeutic application lies in preventing preterm labor due to its ability to delay parturition. []

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) []

Compound Description: This compound, U-47700, is a synthetic opioid with potent analgesic properties. While structurally dissimilar to 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide, its inclusion emphasizes the diverse pharmacological activities of benzamide derivatives. []

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) []

Compound Description: This compound, MGCD0103, is an orally active histone deacetylase (HDAC) inhibitor that shows promise as an anticancer agent. It exhibits isotype selectivity, inhibiting HDACs 1-3 and 11 at submicromolar concentrations. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

Compound Description: This compound, ZENECA ZD3523, is a potent and orally active leukotriene receptor antagonist. It shows high affinity for leukotriene receptors and effectively blocks LTD4-induced bronchoconstriction in guinea pigs. []

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide and N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide []

Compound Description: These carbon-14 labeled compounds are benzodiazepine derivatives synthesized as novel CCK antagonists. Their development highlights the use of radiolabeling techniques in studying the pharmacokinetics and pharmacodynamics of benzamide-containing compounds. []

N-{[(4-bromophenyl)amino]carbonothioyl}benzamide []

Compound Description: This benzamide derivative incorporates a thiourea moiety, similar to 3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide. The crystal structure analysis reveals a strong intramolecular hydrogen bond of the N—H⋯O type. []

4-Chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide) [, , ]

Compound Description: This compound, Indapamide, is a well-known diuretic drug used to treat hypertension. It's synthesized from 2,3-dihydro-2-methyl-1H-indole and several reagents, including monochloramine and hydroxylamine-O-sulfonic acid. [, , ]

N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides [, ]

Compound Description: This series of compounds consists of benzamide derivatives with variations in the substituents on the phenyl ring. Studies investigated their cytotoxic activity against Dalton’s lymphoma ascites (DLA) cancer cell lines. [, ]

3-(2-imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-méthyl-N-[4-[(4-méthyl-1-pipérazinyl)méthyl]-3-(trifluorométhyl)phényl]benzamide hydrobromide salt (Ponatinib hydrobromide) []

Compound Description: This compound, Ponatinib hydrobromide, is a tyrosine kinase inhibitor used to treat certain types of leukemia. []

N-[3-methyl-2(3H)-thiazolylidene]benzamide []

Compound Description: This compound is characterized by a short intramolecular S...O contact, which is shorter than the sum of the traditional van der Waals radii for sulfur and oxygen. This short contact is attributed to electrostatic attraction due to charge delocalization from the heterocycle into the carbonyl group. []

Properties

Product Name

3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide

IUPAC Name

3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C14H13N3OS/c1-10-5-4-6-11(9-10)13(18)17-14(19)16-12-7-2-3-8-15-12/h2-9H,1H3,(H2,15,16,17,18,19)

InChI Key

SQUBAEWOQLLTDH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=N2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.